4-Chloro-3'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone
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Overview
Description
4-Chloro-3’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in organic synthesis and have applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a chloro group, a fluorine atom, and a dioxolane ring attached to the benzophenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-chloro-2-fluorobenzoyl chloride with 1,3-dioxolane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-3’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The chloro and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted benzophenone derivatives with various functional groups.
Scientific Research Applications
4-Chloro-3’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(1,3-dioxolan-2-yl)aniline
- 4-Chloro-3-(1,3-dioxolan-2-yl)phenyl
- 4-Chloro-3-(1,3-dioxolan-2-yl)benzophenone
Uniqueness
4-Chloro-3’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone is unique due to the presence of both chloro and fluorine substituents along with the dioxolane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science. The fluorine atom, in particular, can enhance the compound’s stability and reactivity, providing advantages over similar compounds without fluorine.
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO3/c17-12-4-5-13(14(18)9-12)15(19)10-2-1-3-11(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQPDSCNOJWSAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645080 |
Source
|
Record name | (4-Chloro-2-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-46-1 |
Source
|
Record name | (4-Chloro-2-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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